molecular formula C26H24BrN3O4S B304229 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Katalognummer B304229
Molekulargewicht: 554.5 g/mol
InChI-Schlüssel: VILMCFRSSSXGCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Wirkmechanismus

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. However, studies have shown that this compound interacts with certain enzymes and proteins, which could explain its potential in various scientific research fields.
Biochemical and physiological effects:
Studies have shown that N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In pharmacology, this compound has been shown to have neuroprotective effects and improve cognitive function. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, which could have implications in drug discovery.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its potential as a drug candidate for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which could hinder its development as a drug candidate.

Zukünftige Richtungen

There are several future directions for the study of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the discovery of new drug targets. Another direction is to study its potential in combination with other drugs for the treatment of various diseases. Additionally, further studies could be conducted to understand its toxicity and potential side effects.

Synthesemethoden

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 6-bromo-2-aminobenzothiazole with 2,3-dimethoxyphenylacetonitrile in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid chloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been studied for its potential in various scientific research fields. In medicinal chemistry, this compound has shown potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, which could have implications in drug discovery.

Eigenschaften

Produktname

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molekularformel

C26H24BrN3O4S

Molekulargewicht

554.5 g/mol

IUPAC-Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C26H24BrN3O4S/c1-13-21(25(32)30-26-29-16-11-10-14(27)12-20(16)35-26)22(23-17(28-13)7-5-8-18(23)31)15-6-4-9-19(33-2)24(15)34-3/h4,6,9-12,22,28H,5,7-8H2,1-3H3,(H,29,30,32)

InChI-Schlüssel

VILMCFRSSSXGCB-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br

Kanonische SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.